molecular formula C18H14F3N3O5S B2411563 N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 685130-37-4

N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2411563
CAS No.: 685130-37-4
M. Wt: 441.38
InChI Key: QYBMHOHOBFFIIK-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C18H14F3N3O5S and its molecular weight is 441.38. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O5S/c1-29-10-3-4-11(13(7-10)24(27)28)22-16(25)8-15-17(26)23-12-6-9(18(19,20)21)2-5-14(12)30-15/h2-7,15H,8H2,1H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBMHOHOBFFIIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

ComponentDescription
Molecular Formula C₁₄H₁₃F₃N₄O₄S
Molecular Weight 359.33 g/mol
Key Functional Groups Nitro group (-NO₂), Methoxy group (-OCH₃), Trifluoromethyl group (-CF₃)

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that derivatives of benzothiazine compounds often possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MIC) as low as 1 μg/mL .

Anti-inflammatory Properties

This compound has been noted for its potential to inhibit inflammatory pathways. In vitro studies suggest that it may attenuate the upregulation of inducible nitric oxide synthase (iNOS) and reduce nitric oxide (NO) production, both of which are crucial mediators in inflammatory responses .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The presence of electron-withdrawing groups such as trifluoromethyl enhances the compound's ability to interact with enzymes involved in inflammation and microbial resistance.
  • Binding Affinity : Molecular docking studies indicate favorable binding interactions with target proteins related to inflammation and microbial resistance .

Study 1: Antimicrobial Efficacy

A study published in PMC evaluated various derivatives of benzothiazine compounds for their antimicrobial efficacy against Mtb. The results indicated that compounds similar to this compound exhibited potent activity against resistant strains with an observed MIC of 1 μg/mL .

Study 2: Anti-inflammatory Activity

Another research article focused on the anti-inflammatory potential of similar compounds. The findings suggested that these compounds could significantly inhibit NF-kB translocation into the nucleus, thereby reducing pro-inflammatory cytokine production .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its unique structural features. The benzothiazine core structure is known for its biological activity, particularly in the development of anti-cancer and anti-inflammatory agents.

Anti-Cancer Activity

Research indicates that compounds with similar structures exhibit significant anti-cancer properties. For instance, studies have shown that derivatives of benzothiazine can inhibit tumor growth by targeting specific cancer cell lines. The compound's ability to interact with biological macromolecules makes it a candidate for further exploration in cancer therapy.

The biological activity of N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide has been evaluated through various in vitro assays.

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial properties. It has been tested against different bacterial strains, showing promising results that warrant further investigation into its efficacy as an antimicrobial agent.

Anti-inflammatory Potential

The compound's structural characteristics suggest it may act as an inhibitor of inflammatory pathways. Molecular docking studies have indicated potential interactions with enzymes involved in inflammatory responses, such as lipoxygenases.

Chemical Probing and Research Tools

Due to its unique chemical structure, this compound serves as a valuable chemical probe in biological research.

Structure-Activity Relationship Studies

The compound can be utilized in structure-activity relationship (SAR) studies to optimize the design of new derivatives with enhanced biological activity. By modifying various substituents on the benzothiazine ring, researchers can identify key structural features that contribute to the desired pharmacological effects.

Mechanistic Studies

As a chemical probe, this compound can help elucidate the mechanisms of action of similar compounds within cellular systems. Understanding how it interacts with specific targets can provide insights into drug design and development.

Data Tables and Case Studies

Application AreaDescriptionReferences
Anti-Cancer ActivityExhibits significant inhibition of tumor cell growth in vitro; potential for therapeutic use.
Antimicrobial PropertiesPreliminary tests indicate effectiveness against various bacterial strains.
Anti-inflammatory PotentialPotential inhibitor of lipoxygenases; docking studies support this hypothesis.
Chemical ProbingUseful in SAR studies and mechanistic investigations; aids in optimizing drug design.

Q & A

Q. What are the critical steps in synthesizing N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the benzothiazine core. Key steps include:
  • Core Formation : Cyclization of substituted thioamide precursors under acidic conditions to generate the 3,4-dihydro-2H-1,4-benzothiazin-3-one scaffold .
  • Acetamide Coupling : Reaction of the benzothiazine intermediate with activated 4-methoxy-2-nitrophenylacetic acid derivatives using coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Trifluoromethyl Introduction : Fluorination via nucleophilic substitution or radical-mediated methods, optimized by controlling temperature (0–25°C) and solvent polarity .
    Optimization : Reaction yields are improved by monitoring via TLC/HPLC, adjusting stoichiometry (1.2–1.5 equiv of coupling agents), and using inert atmospheres to prevent hydrolysis .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Methodology :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) identify key protons (e.g., aromatic methoxy at δ 3.8–4.0 ppm, nitrophenyl protons at δ 7.5–8.5 ppm) and confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (theoretical ~425.4 g/mol) and detects fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (if feasible) resolves bond lengths/angles, particularly for the benzothiazine-acetamide linkage .

Q. What functional groups dominate the compound’s reactivity, and how do they influence biological activity?

  • Key Groups :
  • 4-Methoxy-2-nitrophenyl : Enhances electron-withdrawing effects, stabilizing the acetamide linkage and influencing receptor binding .
  • Trifluoromethyl Group : Increases lipophilicity and metabolic stability, critical for membrane penetration in biological assays .
  • Benzothiazine Core : The conjugated system may interact with redox-active enzymes (e.g., cytochrome P450) or kinase targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :
  • Dose-Response Studies : Perform EC50/IC50 assays across multiple cell lines (e.g., cancer vs. non-cancer) to identify context-dependent effects .
  • Target Validation : Use CRISPR knockouts or siRNA silencing of suspected targets (e.g., kinases) to confirm mechanism-of-action specificity .
  • Meta-Analysis : Compare structural analogs (e.g., nitro vs. methoxy substituents) to isolate substituent-specific effects on activity .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

  • Methodology :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding pockets), prioritizing hydrogen bonds with the acetamide carbonyl and π-π stacking with the benzothiazine core .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess stability of ligand-target complexes .
  • QSAR Modeling : Train models on analogs with known IC50 values to predict activity against novel targets .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodology :
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >150°C for benzothiazine derivatives) .
  • Photodegradation : Expose to UV-Vis light (300–800 nm) and monitor via HPLC for nitro-to-nitrito isomerization or benzothiazine ring opening .
  • Solution Stability : Assess hydrolysis in buffers (pH 2–12) at 37°C, quantifying degradation products by LC-MS .

Q. How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodology :
  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, vary trifluoromethyl position) and compare bioactivity .
  • Biological Testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., logP, polar surface area) to activity .

Comparative Structural Analysis Table

Analog Substituent Modifications Biological Activity Key Reference
N-(4-nitrophenyl) analogNitro at para positionModerate kinase inhibition (IC50 = 1.2 µM)
N-(3-chloro-4-methylphenyl) analogChloro/methyl substitutionEnhanced cytotoxicity (HeLa cells, IC50 = 0.8 µM)
Ethoxy-substituted benzothiazineMethoxy → ethoxyImproved metabolic stability (t1/2 = 4.2 h)

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